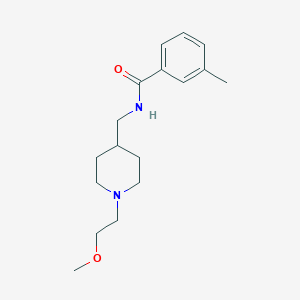

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide is a synthetic small molecule characterized by a benzamide core linked to a piperidine ring substituted with a 2-methoxyethyl group.

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-4-3-5-16(12-14)17(20)18-13-15-6-8-19(9-7-15)10-11-21-2/h3-5,12,15H,6-11,13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZOUYRMPMXDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide exhibits various biological activities, primarily through its interaction with neurotransmitter systems. It acts as a modulator of serotonin and norepinephrine transporters, which are crucial for mood regulation and anxiety responses.

Key Findings:

- Serotonin Transporter (SERT) Inhibition : The compound shows significant affinity for SERT, which is implicated in the treatment of depression and anxiety disorders.

- Norepinephrine Transporter (NET) Modulation : It also interacts with NET, enhancing norepinephrine levels, which can improve attention and focus.

Pharmacological Effects

- Antidepressant Activity : In animal models, the compound demonstrated antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).

- Anxiolytic Properties : Behavioral tests indicated that the compound reduces anxiety-like behaviors in rodents.

- Antitumor Activity : Preliminary studies have shown that N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide exhibits cytotoxic effects against various cancer cell lines.

Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior reported that administration of the compound led to a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties .

Study 2: Antitumor Activity

In vitro assays revealed that the compound inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 5 µM. This suggests a promising role in cancer therapy .

Table 1: Biological Activity Summary

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide is a synthetic compound belonging to the benzamide class. Its structure features a piperidine ring, a methoxyethyl group, and a methyl-substituted benzamide moiety. It is notable for its potential biological activities, particularly in pharmacological applications, due to the presence of the piperidine nitrogen and the benzamide functionality.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide is a chemical compound used in scientific research and offers potential applications in drug development. It contains a piperidine ring and a benzamide group, both of which are present in many biologically active molecules. Given the lack of current research, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide could be a candidate for future studies investigating its potential biological properties and applications in medicinal chemistry.

Potential in Medicinal Chemistry N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide has potential applications in medicinal chemistry, particularly as a drug candidate for conditions involving neurotransmitter modulation or enzyme inhibition. Its unique structure may confer advantages in terms of solubility and bioavailability compared to other similar compounds.

Interaction with Biological Targets Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. For instance, its piperidine component may enhance membrane permeability and facilitate interactions with central nervous system targets. In vitro studies often assess its efficacy against specific enzymes, revealing insights into its potential therapeutic roles.

Research indicates that compounds similar to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide may exhibit significant biological activities. The piperidine moiety enhances interaction with biological targets, potentially influencing receptor binding and enzyme inhibition. Studies on related compounds suggest that they may act as inhibitors of various enzymes, including kinases and cholinesterases, which are crucial in numerous physiological processes.

Structural Features and Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide is unique due to its combination of functional groups that enhance its chemical stability and biological activity. The presence of both the piperidine moiety and the methoxyethyl chain distinguishes it from other similar compounds, potentially offering unique advantages in terms of receptor binding affinity, solubility, and pharmacokinetic properties.

Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Goxalapladib (CAS 412950-27-7)

- Structure : Contains a 1,8-naphthyridine core with a 2-methoxyethyl-piperidinyl group and trifluoromethyl biphenyl substituent.

- Therapeutic Use : Developed by GlaxoSmithKline for atherosclerosis, targeting phospholipase A2 (PLA2) inhibition .

- Key Differences : The naphthyridine core and trifluoromethyl group enhance PLA2 binding but reduce blood-brain barrier (BBB) penetration compared to the simpler benzamide core of the target compound.

Imatinib Meta-methyl-piperazine Impurity (PubChem SID)

- Structure: Features a 3-[(4-methylpiperazinyl)methyl]benzamide group linked to a pyridinyl-pyrimidinylamino phenyl moiety.

- Role : Byproduct in imatinib synthesis; retains kinase inhibitory activity but with reduced specificity .

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide (CAS 2034374-99-5)

- Structure : Sulfamoyl group replaces the 2-methoxyethyl substituent.

- Properties : Molecular weight 339.5; sulfamoyl enhances metabolic stability but may reduce solubility due to hydrogen-bonding limitations .

N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 2034615-26-2)

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | BBB Penetration (Predicted) | Therapeutic Area |

|---|---|---|---|---|---|

| Target Compound | ~335.4* | 2-Methoxyethyl, 3-methylbenzamide | Moderate | Moderate | CNS/Metabolic (Inferred) |

| Goxalapladib | 718.80 | Trifluoromethyl, naphthyridine | Low | Low | Atherosclerosis |

| Imatinib Impurity | ~493.5 | 4-Methylpiperazine, pyrimidine | High | Low | Oncology (Byproduct) |

| CAS 2034374-99-5 | 339.5 | N,N-Dimethylsulfamoyl | Moderate | Moderate | Undisclosed |

| CAS 2034615-26-2 | 435.5 | 5-Fluoropyrimidine, sulfamoyl | Low | Low | Undisclosed |

*Calculated based on molecular formula.

Research Findings and Implications

- Target Compound : The 2-methoxyethyl group balances solubility and lipophilicity, making it advantageous for oral bioavailability. Its lack of bulky substituents (e.g., trifluoromethyl or sulfamoyl) may improve synthetic accessibility compared to Goxalapladib or sulfamoyl derivatives .

- Kinase Inhibition Potential: Structural similarity to imatinib impurities suggests possible tyrosine kinase activity, though specificity requires validation .

- Metabolic Stability : The absence of metabolically labile groups (e.g., esters) in the target compound may confer longer half-lives than fluorinated or sulfonamide analogs .

Q & A

Q. What strategies are employed to resolve discrepancies in spectral data during structural elucidation?

- Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) are addressed by: (i) Variable-temperature NMR to assess conformational flexibility in piperidine rings. (ii) 2D-COSY and HSQC experiments to assign proton-proton correlations and heteronuclear couplings, respectively. (iii) X-ray crystallography for absolute stereochemical confirmation, as demonstrated for similar compounds with chiral piperidine centers .

Q. How can reaction yields be improved for analogs with bulky substituents on the piperidine ring?

- Answer : For sterically hindered analogs (e.g., 2-methoxyethyl groups), yield optimization involves: (i) Microwave-assisted synthesis to reduce reaction time and improve coupling efficiency. (ii) Solvent screening : Polar aprotic solvents like DMF or DMSO enhance solubility of bulky intermediates. (iii) Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

Q. What are the implications of the methoxyethyl group on the compound’s pharmacokinetic properties?

- Answer : The 2-methoxyethyl moiety enhances water solubility via hydrogen bonding and reduces metabolic degradation by cytochrome P450 enzymes. In vitro studies on similar compounds show improved plasma stability () and moderate LogP values (~2.5), suggesting balanced lipophilicity for blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. How to design a stability study for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide under varying pH conditions?

- Answer : (i) Buffer preparation : Dissolve the compound in PBS (pH 7.4), acetate buffer (pH 4.5), and carbonate buffer (pH 9.0). (ii) Incubation : Store solutions at 37°C for 24–72 hours. (iii) Analysis : Monitor degradation via HPLC (e.g., loss of parent compound peak) and identify byproducts using LC-MS/MS. Stability is quantified via (degradation rate constant) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target receptors?

- Answer : (i) Molecular docking (e.g., AutoDock Vina) to model interactions with GPCRs or kinase domains. (ii) MD simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories. (iii) QSAR modeling using descriptors like topological polar surface area (TPSA) and H-bond acceptors/donors to correlate structural features with activity .

Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo studies?

- Answer : Discrepancies may arise from poor bioavailability or off-target effects . Mitigation strategies include: (i) Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution. (ii) Metabolite identification : Use LC-HRMS to detect active/inactive metabolites. (iii) Dose optimization : Adjust dosing regimens based on AUC (area under the curve) calculations .

Methodological Challenges

Q. What purification challenges arise during scale-up synthesis, and how are they resolved?

- Answer : Common issues include: (i) Low column efficiency due to silica gel overload. Solution: Switch to flash chromatography with higher silica load capacity (40–63 µm particle size). (ii) Amorphous byproducts : Use recrystallization with ethanol/water mixtures to improve crystalline purity. (iii) Chiral impurities : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

Biological Evaluation

Q. What in vitro assays are recommended to evaluate the compound’s potential as a CNS agent?

- Answer :

(i) hERG inhibition assay to assess cardiac toxicity (IC > 10 µM is desirable).

(ii) PAMPA-BBB (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration.

(iii) Microsomal stability assay using liver microsomes to estimate metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.